2,2-Difluorocycloheptan-1-amine hydrochloride
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Overview
Description
2,2-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13F2N·HCl. It is a derivative of cycloheptane, where two hydrogen atoms are replaced by fluorine atoms at the 2-position, and an amine group is attached to the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by amination. One common method includes the following steps:
Fluorination: Cycloheptanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2-position.
Amination: The resulting 2,2-difluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2,2-Difluorocycloheptan-1-amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2,2-Difluorocycloheptan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorocycloheptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropan-1-amine hydrochloride
- 2,2-Difluorocyclohexan-1-amine hydrochloride
- 2,2-Difluorocyclopentan-1-amine hydrochloride
Uniqueness
2,2-Difluorocycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This can result in distinct reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
2,2-Difluorocycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cycloheptane ring with two fluorine atoms attached to the second carbon and an amine functional group at the first position. The presence of fluorine typically enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and antituberculosis properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
A series of studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups often show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2,2-Difluorocycloheptan-1-amine HCl | S. aureus | 20–28 μg/mL |
Similar Fluorinated Compounds | E. coli | 24–40 μg/mL |
Other Derivatives | Pseudomonas aeruginosa | MIC not specified |
These results suggest that the introduction of fluorine atoms may enhance the interaction with bacterial membranes or target sites, leading to improved efficacy.
Antituberculosis Activity
Research indicates that compounds similar to this compound have been evaluated for their effects on Mycobacterium tuberculosis. A notable study reported that certain derivatives showed promising results in inhibiting the growth of M. tuberculosis by targeting lysyl-tRNA synthetase (LysRS).
In vitro studies revealed that specific modifications to the cyclohexyl ring (including difluorination) resulted in compounds with improved potency against M. tuberculosis. The following table summarizes findings from these studies:
Compound | Activity Against | Observations |
---|---|---|
4,4-Difluorocyclohexyl derivative | M. tuberculosis | Significant reduction in colony-forming units (CFU) |
Non-fluorinated analogs | - | Lower activity compared to fluorinated versions |
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the positioning and type of substituents significantly affect biological activity. For instance:
- Fluorination : Enhances lipophilicity and potentially increases membrane permeability.
- Amine Substitution : Variations in amine groups can modulate binding affinity to target proteins.
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
- Antimicrobial Efficacy : A study conducted on a series of fluorinated amines showed a consistent trend where increased fluorination correlated with higher antibacterial activity against various pathogens.
- Metabolic Stability : Research focusing on metabolic profiling indicated that the introduction of difluoro substituents improved metabolic stability in liver microsomes, suggesting a potential for better pharmacokinetic properties.
- Combination Therapies : In combination with other antituberculosis agents like bedaquiline, compounds similar to this compound demonstrated synergistic effects leading to enhanced efficacy in reducing bacterial load in infected models.
Properties
IUPAC Name |
2,2-difluorocycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPPBSRVTOSBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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